

niclosamide broad-spectrum biological activities review

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Compound Focus: Niclosamide

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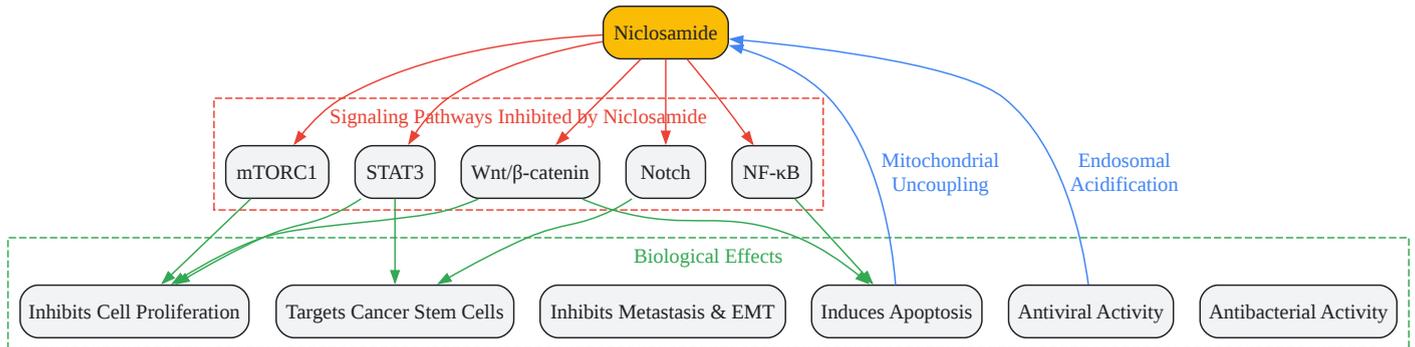
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Mechanisms of Action & Signaling Pathways

Niclosamide is a multifunctional agent that exerts its effects through several core mechanisms [1] [2]:

- **Mitochondrial Uncoupling:** As a classic protonophore, it uncouples oxidative phosphorylation, disrupting the mitochondrial membrane potential and reducing ATP production [1] [3] [2].
- **Modulation of Key Signaling Pathways:** It inhibits multiple oncogenic and inflammatory signaling pathways, including:
 - **Wnt/ β -catenin:** Promotes the degradation of Frizzled receptors and downstream components [1].
 - **STAT3:** Inhibits signal transducer and activator of transcription 3 [1].
 - **mTORC1:** Suppresses the mechanistic target of rapamycin complex 1 signaling [1].
 - **NF- κ B & Notch:** Inhibits nuclear factor kappa B and Notch signaling pathways [1].
- **Endosomal Acidification:** It neutralizes endosomal pH, which can disrupt the internalization of various toxins and the entry of pH-dependent viruses [2].

The diagram below synthesizes the primary signaling pathways modulated by **niclosamide** and their downstream effects on cellular processes.



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Diagram 1: **Niclosamide**'s core mechanisms and downstream biological effects.

Therapeutic Applications & Quantitative Data

Niclosamide's biological activities translate into potential therapeutic applications across diverse disease areas. The tables below summarize key findings and quantitative data from *in vitro* and *in vivo* studies.

Table 1: Anticancer Activity of **Niclosamide** Across Cancer Types [1]

Cancer Type	Experimental Model (Cell Line/Animal)	Key Findings & Mechanisms	Efficacy Metrics
Colorectal Cancer	HCT116, SW620 cells; Mouse xenografts	Inhibited Wnt/ β -catenin, induced apoptosis, inhibited migration & metastasis.	Reduced liver metastasis in mice [1].

Cancer Type	Experimental Model (Cell Line/Animal)	Key Findings & Mechanisms	Efficacy Metrics
Breast Cancer	MCF-7, triple-negative cells; Mouse models	Inhibited Wnt/ β -catenin, STAT3, mTORC1; reversed epithelial-mesenchymal transition (EMT).	Synergistic tumor growth inhibition with cisplatin [1].
Leukemia	AML, CML cells; Mouse models	Inhibited Notch signaling, NF- κ B; increased ROS; synergized with chemotherapeutic agents.	Prolonged survival in mouse leukemia model [1].
Glioblastoma	Glioblastoma cell lines; <i>In vivo</i> model	Suppressed Wnt, Notch, mTOR, and NF- κ B pathways.	Reduced malignant potential <i>in vivo</i> [1].
Adrenocortical Carcinoma	Cell viability screen; Mouse xenografts	Induced apoptosis, reduced β -catenin, mitochondrial uncoupling.	Oral administration inhibited tumor growth with no toxicity [1].

Table 2: Anti-Infective Activity of Niclosamide [1] [4] [2]

Pathogen / Disease	Experimental Model	Key Findings & Mechanisms	Efficacy Metrics
SARS-CoV-2 (COVID-19)	Clinical trial (CP-COV03), <i>in vitro</i> studies	Nanohybrid formulation reduced viral load via presumed autophagy induction.	56.7% viral load reduction in 16h (clinical trial); effective <i>in vitro</i> [5].
<i>Clostridioides difficile</i> (CDI)	<i>In vitro</i> ; Mongolian gerbil model	Killed vegetative cells, inhibited spore germination and biofilm formation; bound to toxin B (TcdB).	MIC: 4 μ g/mL; superior <i>in vivo</i> efficacy vs. free drug [4].
Methicillin-Resistant <i>S. aureus</i> (MRSA)	<i>In vitro</i> assays	Specific inhibition of Gram-positive bacteria.	MIC: 0.125 μ g/mL (comparable to vancomycin) [2].

Pathogen / Disease	Experimental Model	Key Findings & Mechanisms	Efficacy Metrics
<i>Mycobacterium tuberculosis</i>	<i>In vitro</i> assays	Effective against stationary-phase and multidrug-resistant bacilli.	MIC: 0.5–1 µg/mL [2].
Other Viruses (Zika, Ebola)	<i>In vitro</i> cell-based assays	Disrupted viral entry/fusion via endosomal acidification.	Sub-micromolar to low micromolar EC ₅₀ ~ [2].

Advanced Formulations to Overcome Limitations

A major challenge in repurposing **niclosamide** is its **poor aqueous solubility and low systemic bioavailability** [5] [4] [6]. Advanced formulations are being developed to address this:

- **CP-COV03**: A **niclosamide** nanohybrid with magnesium oxide and hydroxypropyl methylcellulose (NIC-MgO-HPMC) developed for COVID-19. This formulation demonstrated significantly enhanced bioavailability and reduced viral load in a clinical trial [5].
- **NIC@PLGA-HAs**: **Niclosamide**-loaded hyaluronic acid-modified poly(lactic-co-glycolic acid) nanospheres for *Clostridioides difficile* infection (CDI). This system provides pH-responsive controlled release, enhances solubility/stability, and showed superior efficacy *in vivo* compared to free **niclosamide** [4].

Pharmacokinetics and Analytical Methods

Understanding **niclosamide**'s pharmacokinetics is critical for development. A validated LC-MS/MS method for bioanalysis in plasma reveals key characteristics [6]:

- **Low Oral Exposure**: Drug exposure after oral administration is very low.
- **High Plasma Protein Binding**: >99.8%
- **Low Metabolic Stability** These properties confirm the need for novel formulation strategies to achieve therapeutic systemic concentrations.

Experimental Protocols Summary

1. Protocol for In Vitro Anticancer Efficacy Assessment [1]

- **Cell Viability/Proliferation Assays:** Use assays like ATP quantitation (e.g., CellTiter-Glo) or MTT in relevant cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer).
- **Mechanism Investigation:**
 - **Western Blotting:** Analyze protein levels of pathway components (e.g., β -catenin, LRP6, STAT3, Dishevelled).
 - **Gene Reporter Assays:** Use Tcf/Lef-luciferase reporters for Wnt pathway activity or CBF1-luciferase for Notch signaling.
 - **Apoptosis Assays:** Measure via flow cytometry (Annexin V/PI staining) or caspase activation.
- **Migration/Invasion Assays:** Perform Transwell assays to assess metastatic potential.

2. Protocol for Antimicrobial Efficacy Testing (e.g., against *C. difficile*) [4]

- **Minimum Inhibitory Concentration (MIC):** Determine using broth microdilution against vegetative cells.
- **Spore Germination Assay:** Treat spores with sub-MIC concentrations of **niclosamide** and monitor germination.
- **Biofilm Inhibition Assay:** Quantify biofilm biomass after treatment with sub-MIC drug concentrations using crystal violet or similar staining.
- **Toxin Interaction Studies:** Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize drug-toxin binding.

3. Protocol for LC-MS/MS Bioanalysis in Plasma [6]

- **Sample Preparation:** Protein precipitation with acetonitrile.
- **Internal Standard:** Ibuprofen.
- **Chromatography:**
 - **Column:** Reverse-phase (e.g., C18 or phenyl).
 - **Mobile Phase:** e.g., 10 mM ammonium formate in water-acetonitrile (30:70, v/v); isocratic elution.
- **Mass Spectrometry:**
 - **Ionization:** ESI negative mode.
 - **MRM Transition:** m/z 324.8 \rightarrow 170.9 for **niclosamide**.

Conclusion and Future Perspectives

Niclosamide's broad-spectrum activity stems from its unique ability to modulate multiple critical cellular pathways and processes. While the promise is significant, its clinical translation beyond its original

anthelmintic use hinges on overcoming pharmacokinetic limitations. The development of advanced formulations, such as nanohybrids and polymer-based nanocarriers, represents a promising and necessary strategy to unlock its full therapeutic potential across oncology, infectious diseases, and other areas [5] [4] [2].

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